1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
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Overview
Description
1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a thiophene ring, a sulfonyl group, and a spiro linkage connecting an isobenzofuran and a piperidinone moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and material science.
Preparation Methods
The synthesis of 1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene derivative, followed by the introduction of the sulfonyl group. The spiro linkage is then formed through a cyclization reaction involving the isobenzofuran and piperidinone moieties. Common reagents used in these reactions include sulfur-containing compounds, cyclization agents, and various catalysts to facilitate the formation of the spiro structure .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
Chemical Reactions Analysis
1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the piperidinone moiety.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles .
Scientific Research Applications
1’-(Thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of lysyl oxidase (LOX), an enzyme involved in the cross-linking of collagen and elastin in the extracellular matrix.
Biological Research: The compound’s interactions with various biological targets are explored to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one primarily involves the inhibition of lysyl oxidase (LOX). LOX is a copper-dependent amine oxidase that catalyzes the cross-linking of collagen and elastin. By inhibiting LOX, the compound can disrupt the formation of the extracellular matrix, thereby inhibiting tumor growth and metastasis. The molecular targets and pathways involved include the LOX enzyme and its associated signaling pathways .
Comparison with Similar Compounds
Similar compounds to 1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one include other LOX inhibitors and thiophene derivatives. Some of these compounds are:
(5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine: Another LOX inhibitor with a similar thiophene-sulfonyl structure.
Tipepidine: A thiophene-containing drug used as an antitussive agent.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
The uniqueness of 1’-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one lies in its spiro structure, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
IUPAC Name |
1'-thiophen-2-ylsulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-15-12-5-1-2-6-13(12)16(21-15)8-4-9-17(11-16)23(19,20)14-7-3-10-22-14/h1-3,5-7,10H,4,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHULZANBTXDLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)S(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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